molecular formula C13H17N7O B11228359 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11228359
M. Wt: 287.32 g/mol
InChI Key: QBDYVNOFMZXRIN-UHFFFAOYSA-N
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Description

5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features both benzimidazole and tetrazole moieties. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while tetrazole is recognized for its stability and bioisosteric properties . The combination of these two structures in a single molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.

Properties

Molecular Formula

C13H17N7O

Molecular Weight

287.32 g/mol

IUPAC Name

5-[[(2-ethyltetrazol-5-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C13H17N7O/c1-4-20-16-12(15-17-20)14-8-9-5-6-10-11(7-9)19(3)13(21)18(10)2/h5-7H,4,8H2,1-3H3,(H,14,16)

InChI Key

QBDYVNOFMZXRIN-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its combined benzimidazole and tetrazole moieties. This dual structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields .

Biological Activity

5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a tetrazole moiety and an amino group. The presence of these functional groups contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. The structural modifications provided by the tetrazole group may enhance the anticancer efficacy through multiple mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Certain tetrazole derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their potential in treating neurological disorders. They may act as muscarinic receptor agonists, influencing cholinergic signaling pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines. The compound exhibited IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating significant anticancer potential.

CompoundCell LineIC50 (µM)
This compoundMCF712.5
This compoundA54910.0

Antimicrobial Activity

Another study examined the antimicrobial effects of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Neuropharmacological Effects

Research on similar compounds has indicated that they can act as muscarinic receptor agonists. For instance, a related tetrazole derivative was shown to improve cognitive function in animal models by enhancing acetylcholine signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The tetrazole moiety may interact with specific receptors, enhancing or inhibiting their activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression or microbial metabolism.
  • Cell Cycle Interference : By inducing cell cycle arrest, the compound can prevent cancer cell proliferation.

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